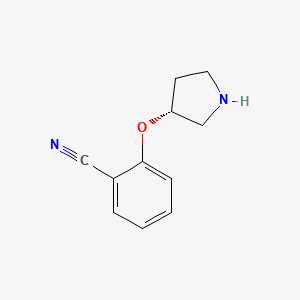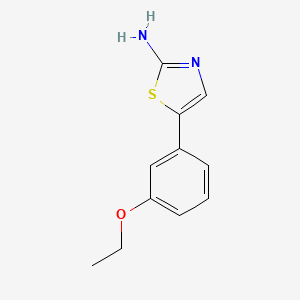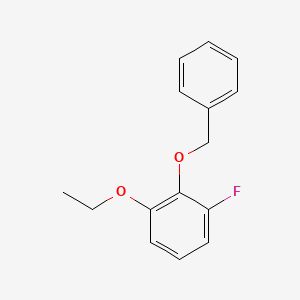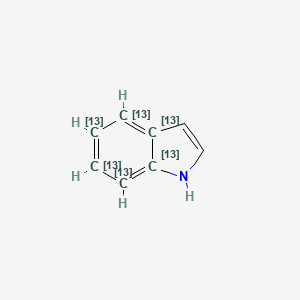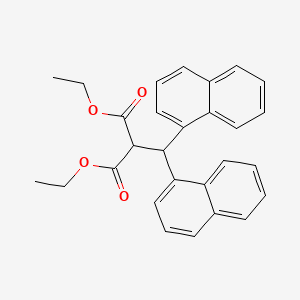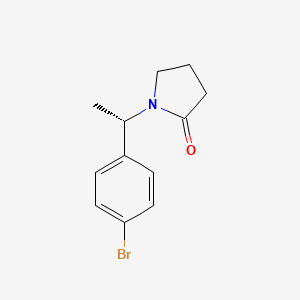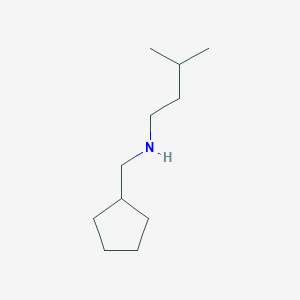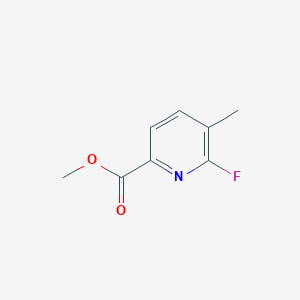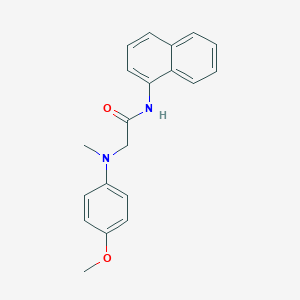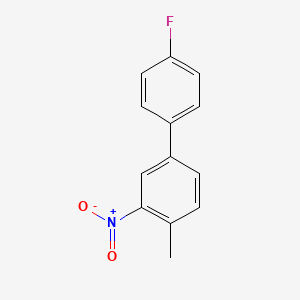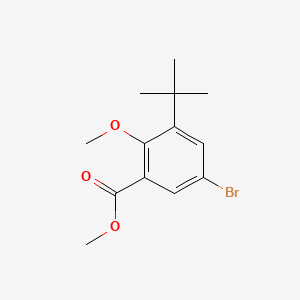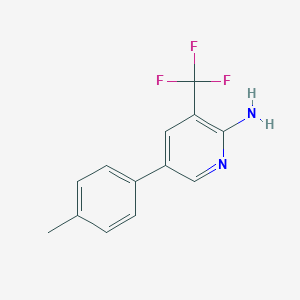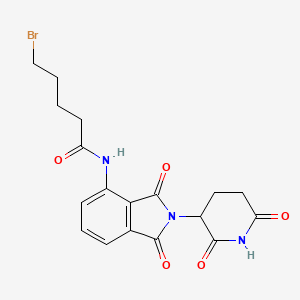
Pomalidomide-CO-C4-Br
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pomalidomide-CO-C4-Br is a derivative of pomalidomide, an immunomodulatory imide drug (IMiD) used primarily in the treatment of multiple myeloma. Pomalidomide itself is a third-generation IMiD, following thalidomide and lenalidomide, and is known for its potent antiangiogenic and immunomodulatory properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of pomalidomide and its derivatives, including Pomalidomide-CO-C4-Br, typically involves multi-step processes. One common method involves the reaction of nitro phthalic acid with 3-amino piperidine-2,6-dione in the presence of a coupling agent and a suitable solvent to obtain 3-(3-nitrophthalimido)-piperidine-2,6-dione. This intermediate is then further processed to yield pomalidomide .
Industrial Production Methods
Industrial production of pomalidomide and its derivatives often employs continuous flow chemistry, which allows for safe operation, excellent reproducibility, and efficient processes. This method involves a continuous 3-4 step flow approach, resulting in an overall yield of 38-47% .
Análisis De Reacciones Químicas
Types of Reactions
Pomalidomide-CO-C4-Br undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions typically occur in a range of organic solvents with different polarities at temperatures ranging from ambient to 80°C .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols. Substitution reactions can result in a variety of substituted derivatives .
Aplicaciones Científicas De Investigación
Pomalidomide-CO-C4-Br has a wide range of scientific research applications, including:
Chemistry: Used in the synthesis of various derivatives and conjugates for further study.
Biology: Investigated for its effects on cellular processes and interactions.
Medicine: Primarily used in the treatment of multiple myeloma and other hematological malignancies.
Industry: Employed in the development of new therapeutic agents and drug delivery systems.
Mecanismo De Acción
Pomalidomide-CO-C4-Br exerts its effects through a pleiotropic mechanism of action. It binds to cereblon (CRBN), a component of the E3 ubiquitin ligase complex, which leads to the ubiquitination and subsequent proteolysis of target proteins. This interaction disrupts the proliferation of multiple myeloma cells and induces apoptosis. Additionally, it modulates the immune response by affecting cytokine production and T-cell activation .
Comparación Con Compuestos Similares
Similar Compounds
Thalidomide: The first-generation IMiD, known for its teratogenic effects but also used in the treatment of multiple myeloma.
Lenalidomide: The second-generation IMiD, more potent than thalidomide and used in similar therapeutic contexts.
Pomalidomide: The parent compound of Pomalidomide-CO-C4-Br, known for its enhanced potency and efficacy in resistant cases
Uniqueness
This compound is unique due to its specific structural modifications, which may confer distinct pharmacological properties and therapeutic advantages over its predecessors. Its ability to overcome resistance in multiple myeloma patients highlights its potential as a valuable therapeutic agent .
Propiedades
Fórmula molecular |
C18H18BrN3O5 |
|---|---|
Peso molecular |
436.3 g/mol |
Nombre IUPAC |
5-bromo-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]pentanamide |
InChI |
InChI=1S/C18H18BrN3O5/c19-9-2-1-6-13(23)20-11-5-3-4-10-15(11)18(27)22(17(10)26)12-7-8-14(24)21-16(12)25/h3-5,12H,1-2,6-9H2,(H,20,23)(H,21,24,25) |
Clave InChI |
GGRGQWPRMDAFRO-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NC(=O)CCCCBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


